molecular formula C8H9ClN2O2S B8368192 (4-Chloro-2-pyrimidinylthio)acetic acid, ethyl ester

(4-Chloro-2-pyrimidinylthio)acetic acid, ethyl ester

Cat. No. B8368192
M. Wt: 232.69 g/mol
InChI Key: VHKHLJZIHLSVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940394

Procedure details

A stirred mixture of 32.1 g of (4-hydroxy-2-pyrimidinylthio)acetic acid, ethyl ester and 22.4 g of N,N-diethylaniline in 400 ml. of phosphorus oxychloride were heated under reflux for 5 hr. The phosphorus oxychloride was removed in a rotary evaporator in vacuo. The residue was poured onto ice and the mixture was extracted with 1 liter of ether. The ether solution was dried over MgSO4 and then filtered. The filtrate was taken to dryness in a rotary evaporator yielding 22.9 g of (4-chloro-2-pyrimidinylthio)acetic acid, ethyl ester (an oil). This material was used directly in the next step without purification.
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:3]=1.C(N(CC)C1C=CC=CC=1)C.P(Cl)(Cl)([Cl:28])=O>>[Cl:28][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:3]=1

Inputs

Step One
Name
Quantity
32.1 g
Type
reactant
Smiles
OC1=NC(=NC=C1)SCC(=O)OCC
Name
Quantity
22.4 g
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The phosphorus oxychloride was removed in a rotary evaporator in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1 liter of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was taken to dryness in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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